REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH3:5].[F:6][C:7]1[CH:14]=[C:13]([OH:15])[CH:12]=[CH:11][C:8]=1[C:9]#[N:10].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:15][C:13]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([F:6])[CH:14]=1)[CH2:3][CH2:4][CH3:5] |f:2.3.4|
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Name
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|
Quantity
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18 g
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Type
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reactant
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Smiles
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BrCCCC
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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15 g
|
Type
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reactant
|
Smiles
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FC1=C(C#N)C=CC(=C1)O
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Name
|
|
Quantity
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46 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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refluxing
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Type
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TEMPERATURE
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Details
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The stirred mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 21 h (glc analysis revealed absence of starting material)
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Duration
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21 h
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Type
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EXTRACTION
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Details
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The product was extracted into ether (twice), and the combined ethereal extracts
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Type
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WASH
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Details
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were washed with water, 5% sodium hydroxide, water
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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The solvent and the excess of 1-bromobutane were removed in vacuo
|
Type
|
CUSTOM
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Details
|
to yield a pale-orange solid
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Name
|
|
Type
|
|
Smiles
|
C(CCC)OC1=CC(=C(C#N)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |